![molecular formula C13H19N B3299170 4-(2,3-Dimethylphenyl)piperidine CAS No. 899359-27-4](/img/structure/B3299170.png)
4-(2,3-Dimethylphenyl)piperidine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications
Drug Design and Pharmaceutical Industry
Piperidines, including “4-(2,3-Dimethylphenyl)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Various Piperidine Derivatives
“4-(2,3-Dimethylphenyl)piperidine” can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The compound can be used in the discovery and biological evaluation of potential drugs . This involves testing the compound’s effects on biological systems and assessing its potential for therapeutic use .
Antipsychotic Drugs Research
Over the last several decades, numerous novel molecular targets have been investigated in the search for antipsychotic drugs for the treatment of schizophrenia symptoms . “4-(2,3-Dimethylphenyl)piperidine” could potentially be used in this research, given its structural similarity to other piperidine derivatives .
Pharmacologically Active Decorated Diazines
The compound can be used in the synthesis of pharmacologically active decorated diazines . These compounds have a wide range of clinical applications .
Development of Fast and Cost-Effective Synthesis Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “4-(2,3-Dimethylphenyl)piperidine”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of 4-(2,3-Dimethylphenyl)piperidine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating neurotransmission in the brain . It plays a crucial role in the treatment of psychotic disorders .
Mode of Action
4-(2,3-Dimethylphenyl)piperidine acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 4-(2,3-Dimethylphenyl)piperidine binds to the TAAR1 receptor, activating it and leading to a series of intracellular events .
Biochemical Pathways
The activation of TAAR1 by 4-(2,3-Dimethylphenyl)piperidine affects several biochemical pathways. One of the key pathways influenced is the dopaminergic pathway . This pathway is involved in various functions including mood regulation, reward, and pleasure experiences. Dysregulation of this pathway is associated with several disorders, including schizophrenia .
Result of Action
The activation of TAAR1 by 4-(2,3-Dimethylphenyl)piperidine leads to a reduction in dopamine-dependent hyperlocomotion, a symptom often associated with psychotic disorders . This suggests that 4-(2,3-Dimethylphenyl)piperidine could potentially be used as a treatment for disorders associated with increased dopaminergic function, such as schizophrenia .
Safety and Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review highlights the pharmaceutical relevance of both piperine and piperidine against different types of cancers . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(2,3-dimethylphenyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-5,12,14H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCWSIVLNMSABR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCNCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenyl)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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